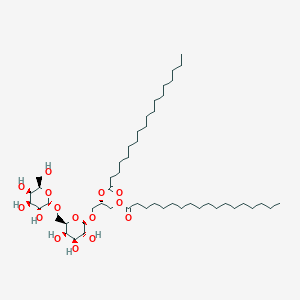

Digalactosyl diacyl glycerol (dgdg)

Description

Properties

IUPAC Name |

[(2S)-2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H96O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(53)61-36-39(64-43(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-62-50-49(60)47(58)45(56)41(66-50)38-63-51-48(59)46(57)44(55)40(35-52)65-51/h39-41,44-52,55-60H,3-38H2,1-2H3/t39-,40-,41-,44+,45+,46+,47+,48-,49-,50-,51+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQFLSUQYHBXSX-HXXRYREZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H96O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetone-Based Extraction from Oat Bran

Oat bran serves as a primary source for DGDG due to its high glycolipid content. The process involves sequential solvent extraction and chromatographic purification:

-

Defatting : Raw oat bran is degreased using supercritical CO₂ at 29.0–31.2 MPa and 35–45°C to remove non-polar lipids.

-

Acetone Extraction : Defatted bran is extracted with 2–4 volumes (w/v) of acetone at 40–56°C for 2–4 hours, repeated thrice to maximize yield.

-

Concentration : Combined extracts are concentrated under reduced pressure (40–50°C) to obtain a brown oil.

-

Silica Gel Adsorption : The oil is mixed with silica gel (1:1–3:1 w/w) and loaded onto a column pre-packed with blank silica gel. Elution begins with cyclohexane-acetone (10:90 to 30:70 v/v) to remove impurities, followed by acetone to collect crude DGDG.

-

Secondary Purification : Crude DGDG is subjected to a second silica gel column with chloroform-methanol gradients (70:30 to 60:40 v/v). The final eluent (chloroform-methanol 60:40 to 80:20 v/v) yields TLC-pure DGDG with a hydrophilic-lipophilic balance (HLB) of 7.00–8.15 and critical micelle concentration (CMC) of ~2×10⁻³ g·L⁻¹.

Key Parameters :

-

Temperature during extraction (40–56°C) prevents lipid oxidation.

-

Silica gel-to-sample ratios (1:1–3:1) optimize adsorption efficiency.

-

Eluent polarity gradients ensure selective separation of DGDG from monogalactosyldiacylglycerol (MGDG) and phospholipids.

Solid-Phase Extraction and Semi-Preparative HPLC

Cartridge-Based Isolation

A scaled-down method for laboratory use employs solid-phase extraction (SPE) cartridges:

-

Total Lipid Extraction : Plant material is homogenized in chloroform-methanol (2:1 v/v), centrifuged, and the organic phase evaporated.

-

SPE Fractionation : Silica-based cartridges elute neutral lipids with chloroform, glycolipids with acetone, and phospholipids with methanol. DGDG-rich fractions (≥97% purity) are collected in the acetone phase.

-

HPLC Refinement : Semi-preparative normal-phase HPLC (e.g., LiChrospher Diol column) with chloroform-methanol-water gradients further purifies DGDG. Purity is confirmed via UV detection at 205 nm and mass spectrometry.

Advantages :

-

Reduces solvent consumption compared to traditional column chromatography.

-

Achieves >99% purity for structural studies using NMR and MS.

Enzymatic Synthesis Using DGDG Synthases

In Vitro Biosynthesis

DGDG synthases (DGD1/DGD2) catalyze galactose transfer from UDP-galactose to MGDG:

-

Enzyme Isolation : DGD1 and DGD2 are extracted from Arabidopsis thaliana chloroplast envelopes, retaining activity in buffers containing Mg²⁺.

-

Reaction Setup : MGDG (1 mM) and UDP-galactose (2 mM) are incubated with DGDG synthase (0.1–0.5 µg·mL⁻¹) at 25°C for 1–2 hours.

-

Product Isolation : Reaction mixtures are partitioned using Folch extraction (chloroform-methanol-water 8:4:3 v/v/v). DGDG is recovered in the organic phase and purified via TLC.

Applications :

-

Generates molecular species with defined acyl chains (e.g., C16-rich DGDG via DGD2 under phosphate starvation).

-

Critical for studying structure-function relationships in photosynthetic membranes.

Optimization and Challenges in Industrial-Scale Production

Yield and Purity Considerations

Structural Validation

Chemical Reactions Analysis

Types of Reactions

Digalactosyl Diacyl Glycerol undergoes various chemical reactions, including:

Oxidation: The acyl chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.

Hydrolysis: The ester bonds in the acyl chains can be hydrolyzed, resulting in the release of free fatty acids and glycerol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and water or acids for hydrolysis reactions .

Major Products Formed

The major products formed from these reactions include oxidized fatty acids, free fatty acids, and glycerol .

Scientific Research Applications

Role in Plant Physiology

Photosynthesis and Membrane Structure

DGDG is essential for the formation and stability of thylakoid membranes in chloroplasts, which are crucial for photosynthesis. Studies indicate that DGDG is involved in the stabilization of photosystem II (PSII), where it aids in binding extrinsic proteins necessary for oxygen evolution during photosynthesis . The absence of DGDG can lead to disruptions in thylakoid membrane integrity and functionality, impacting overall plant growth and photosynthetic efficiency.

Etioplast Development

Research has highlighted DGDG's significant role in the development of etioplasts, particularly during the dark-to-light transition in plants. It facilitates the formation of prolamellar bodies, which are critical for chloroplast development under low-light conditions . This function underscores DGDG's importance in plant adaptation to varying light environments.

Health Benefits and Nutritional Applications

Anti-inflammatory Properties

Recent studies have isolated DGDG from oats and evaluated its anti-inflammatory effects. The compound has shown potential as a dietary supplement due to its ability to modulate inflammatory responses, suggesting applications in functional foods and nutraceuticals .

Potential as a Phytochemical

DGDG's unique fatty acid composition may confer specific health benefits, making it a candidate for further exploration as a phytochemical with therapeutic properties. Its role in lipid metabolism and cellular signaling pathways is an area of ongoing research.

Biotechnological Applications

Genetic Engineering

The genes responsible for DGDG synthesis, particularly DGD1 and DGD2, have been targets for genetic engineering aimed at enhancing plant resilience to stress conditions such as phosphate deficiency . By manipulating these genes, researchers can potentially increase DGDG levels, improving plant adaptability and productivity.

Biomarker for Plant Stress

DGDG levels can serve as biomarkers for assessing plant stress responses. Monitoring changes in DGDG content can provide insights into plant health and environmental stress conditions, facilitating better agricultural practices.

Case Studies and Research Findings

Mechanism of Action

Digalactosyl Diacyl Glycerol exerts its effects by integrating into the thylakoid membranes, where it helps maintain the structural integrity and thermal stability of these membranes. It forms hydrogen bonds with proteins in the photosystem II complex, stabilizing the oxygen-evolving complex and facilitating efficient photosynthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between DGDG and structurally related glycolipids:

Membrane Dynamics

- Bilayer Stability : DGDG’s cylindrical structure counteracts MGDG’s conical shape, preventing membrane fusion and maintaining thylakoid organization . Liposomes with >30% MGDG destabilize, whereas DGDG-rich membranes resist aggregation .

- Protein Interactions : DGDG stabilizes membrane proteins like Plsp1 (a thylakoid protease) under proton motive force conditions, while MGDG promotes dynamic lipid-protein interactions in photosystems .

Functional Roles in Stress and Health

- Stress Response : Elevated MGDG:DGDG ratios disrupt chloroplast membranes, inducing jasmonic acid overproduction and stress signaling .

- Nutrient Absorption : DGDG’s emulsifying properties enhance micellar dispersion of sphingolipids, improving intestinal absorption and skin hydration in clinical studies .

- Antioxidant Activity : DGMG and SQDG exhibit stronger free radical scavenging than DGDG, though DGDG indirectly supports antioxidant systems via membrane stabilization .

Biological Activity

Digalactosyl diacyl glycerol (DGDG) is a crucial galactolipid predominantly found in the membranes of chloroplasts in plants. Its biological activity extends beyond structural roles, influencing various physiological processes, including photosynthesis, plant immunity, and stress response. This article explores the biological activity of DGDG, supported by data tables, case studies, and detailed research findings.

Structure and Biosynthesis

DGDG consists of two galactose sugar moieties attached to a diacylglycerol backbone. It is synthesized in the chloroplasts through two main enzymes: DGD1 and DGD2. DGD1 primarily catalyzes the synthesis under normal conditions, while DGD2 is more active during phosphate deficiency, substituting for phospholipids in membranes .

Biosynthetic Pathway

The biosynthesis of DGDG involves several steps:

- Formation of Monogalactosyldiacylglycerol (MGDG) : MGDG is first synthesized from diacylglycerol and UDP-galactose.

- Galactosylation : DGDG synthase catalyzes the addition of a second galactose moiety to MGDG to form DGDG.

This pathway is essential for maintaining membrane integrity and functionality under various environmental conditions .

Role in Photosynthesis

DGDG plays a significant role in photosynthesis by contributing to the organization of thylakoid membranes within chloroplasts. Its presence is critical for the proper assembly of photosynthetic complexes, thereby enhancing light absorption and energy conversion efficiency .

Plant Immunity

Research indicates that DGDG is involved in the plant immune response. It regulates the synthesis of signaling molecules such as nitric oxide (NO) and salicylic acid, which are pivotal in activating systemic acquired resistance (SAR) against pathogens .

Case Study: Systemic Acquired Resistance

A study demonstrated that plants deficient in DGDG (dgd1 mutants) exhibited impaired SAR, highlighting its non-redundant role compared to MGDG. The inability to synthesize DGDG led to reduced levels of NO and compromised defense signaling pathways .

Stress Response

DGDG accumulation has been linked to stress tolerance mechanisms, particularly under phosphate deficiency and freezing stress. The synthesis of DGDG increases as a compensatory mechanism when phospholipid levels are low, enabling cells to maintain membrane stability .

Anti-Inflammatory Properties

In human health contexts, dietary intake of green leafy vegetables rich in DGDG has been associated with anti-inflammatory effects. Studies suggest that these lipids can influence free radical levels and may contribute to cancer prevention through their antioxidant properties .

Table 1: Comparison of Galactolipids in Plant Membranes

| Lipid Type | Structure | Main Functions | Key Enzymes |

|---|---|---|---|

| MGDG | Mono-galactosyl diacylglycerol | Photosynthesis, membrane structure | MGD1, MGD2 |

| DGDG | Di-galactosyl diacylglycerol | Membrane organization, immunity | DGD1, DGD2 |

Table 2: Effects of DGDG on Plant Physiology

Q & A

Q. What are the primary biosynthetic pathways for DGDG in plants, and how do DGD1/DGD2 enzymes contribute?

DGDG synthesis in Arabidopsis involves two galactosyltransferases, DGD1 and DGD2, which transfer galactose from UDP-galactose to monogalactosyl diacylglycerol (MGDG). While DGD1 is the major enzyme under normal growth conditions, DGD2 becomes critical during phosphate deprivation. Double mutants (dgd1 dgd2) retain trace DGDG, indicating a minor third pathway involving a processive galactolipid:galactolipid galactosyltransferase .

Q. What methodological approaches are used to detect and quantify DGDG in plant membranes?

- Thin-layer chromatography (TLC): Separate DGDG using silica gel plates with solvent systems like chloroform:methanol:acetic acid (65:25:10).

- Mass spectrometry (MS): Electrospray ionization tandem MS identifies regioisomers and quantifies DGDG via precursor ion scanning (e.g., m/z 917.228 for C49H88O15) .

- Serological assays: Antisera targeting β-galactosyl-(1→1)-glycerol configurations can localize DGDG in thylakoid membranes via inhibition tests with digalactosyl glycerol .

Q. How does DGDG contribute to chloroplast membrane stability?

DGDG is a structural lipid in thylakoid membranes, maintaining bilayer integrity by counteracting the non-bilayer tendency of MGDG. Optimal lipid ratios (e.g., 54.9% DGDG, 19.8% MGDG, 14.8% SQDG, 10.5% PG) are critical for reconstituting photosynthetic complexes .

Advanced Research Questions

Q. How do discrepancies in reported lipid ratios for thylakoid reconstitution affect experimental outcomes?

Studies using non-native lipid ratios (e.g., elevated DGDG) may skew membrane fluidity and protein insertion efficiency. For example, MGDG >30 mol% causes liposome fusion, complicating in vitro assays. Researchers must validate lipid compositions against native thylakoid profiles (51.4% MGDG, 21.6% DGDG) to avoid artifacts .

Q. What experimental strategies resolve contradictions in DGDG’s role during phosphate deprivation?

While DGD1 and DGD2 both contribute to phosphate-starvation-induced DGDG synthesis, dgd1 dgd2 mutants lack this response. Use isotopic labeling (e.g., ¹⁴C-galactose) to trace residual DGDG synthesis in mutants, revealing the third enzyme’s UDP-galactose-independent activity .

Q. How can DGDG’s role in prolamellar body (PLB) formation be mechanistically studied?

Dark-grown Arabidopsis mutants lacking DGDG fail to form PLBs, impairing etioplast development. Employ cryo-electron tomography to visualize PLB lattice defects in dgd1 mutants, coupled with fluorescence recovery after photobleaching (FRAP) to assess membrane dynamics .

Q. What challenges arise in crystallizing DGDG-containing membrane complexes, and how are they addressed?

DGDG’s bulky headgroup disrupts 3D crystal packing. Replace DGDG with shorter-chain analogs (e.g., dioctanoyl-DGDG) or use lipidic cubic phase matrices to stabilize crystals. Successful 2D crystals of light-harvesting complexes diffract to 2.3 Å, enabling structural studies .

Q. How is DGDG integrated into plant-derived nanoparticles (PDNPs) for drug delivery?

Ginger-derived PDNPs contain 25–40% DGDG, enhancing stability and RNA loading. Characterize PDNPs using dynamic light scattering (DLS) for size and ζ-potential, and validate DGDG content via LC-MS/MS with multiple reaction monitoring (MRM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.